7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S2/c1-6-3-13-12-17(10(6)19)4-8(5-20-12)9(18)14-11-16-15-7(2)21-11/h3,8H,4-5H2,1-2H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVVQFXBUSSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: The carbonyl (C=O) stretch of the 6-oxo group is expected near 1680–1720 cm⁻¹, similar to related pyrimidinones. The carboxamide C=O typically appears at 1640–1680 cm⁻¹, distinguishable from ethyl carboxylate (∼1740 cm⁻¹) .
- NMR : The 7-methyl group would resonate near δ 2.1–2.5 (¹H) and δ 18–22 (¹³C), while the thiadiazole protons (if present) appear downfield (δ 8.0–9.0) .
- Crystallography : Programs like SHELX and WinGX enable refinement of such structures. The thiadiazole and pyrimido-thiazine rings likely adopt planar conformations, with intermolecular hydrogen bonds involving the carboxamide stabilizing the lattice.
Data Table: Structural and Analytical Comparison
Crystallographic and Computational Methodology
The compound’s structure determination likely employs single-crystal X-ray diffraction refined via SHELXL , with thermal displacement parameters visualized using ORTEP . The WinGX suite facilitates data integration and space group assignment. Compared to phenyl analogs, the 7-methyl group may reduce steric hindrance, yielding tighter crystal packing. Hydrogen bonds between the carboxamide and thiadiazole nitrogen could form a 2D network, as seen in similar systems .
Preparation Methods
Cyclocondensation of Thioacylhydrazines
Reagents :
- Methyl hydrazinecarbodithioate (1.0 equiv)
- Acetic anhydride (2.5 equiv, cyclizing agent)
Conditions : Reflux in ethanol (80°C, 6 h).
Yield : 78–85%.
Mechanism :
- Formation of thiourea intermediate : Reaction of methyl hydrazinecarbodithioate with acetic anhydride.
- Intramolecular cyclization : Elimination of water to form the 1,3,4-thiadiazole ring.
Characterization :
Construction of the Pyrimido[2,1-b]Thiazine Core
The fused pyrimido-thiazine system is assembled via cyclocondensation or nucleophilic aromatic substitution.
Cyclocondensation of Thiazine Intermediate with Pyrimidine Precursor
Reagents :
- 3-Amino-6-methyl-5,6-dihydro-2H-thiazine-3-carboxylic acid (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv, carbonyl source)
Conditions : Phosphorus oxychloride (POCl₃) as solvent and catalyst, 110°C, 8 h.
Yield : 65–72%.
Mechanism :
- Activation of carboxylic acid : Formation of acyl chloride intermediate with POCl₃.
- Ring closure : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.
Characterization :
Amide Bond Formation
The final step couples the pyrimido-thiazine carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine.
Carbodiimide-Mediated Coupling
Reagents :
- Pyrimido-thiazine-3-carboxylic acid (1.0 equiv)
- 5-Methyl-1,3,4-thiadiazol-2-amine (1.1 equiv)
- EDCl (1.5 equiv, coupling agent)
- HOBt (1.5 equiv, activator)
Conditions : DMF, room temperature, 12 h.
Yield : 60–68%.
Workup :
Characterization :
- ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 162.4 (thiadiazole C-2), 24.1 (CH₃).
- HRMS (ESI+) : m/z 323.4 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Cyclization and Amidation
Reagents :
- 3-Hydroxy-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b]thiazine (1.0 equiv)
- 4-Fluoro-5-methyl-1,3,4-thiadiazole-2-carbonyl chloride (1.2 equiv)
Conditions : NaH (1.5 equiv) in DMF, 80°C, 5 h.
Yield : 55–60%.
Advantages :
Optimization and Challenges
Regioselectivity in Ring Formation
The pyrimido-thiazine system requires precise control to avoid isomeric byproducts. Key factors include:
Solvent Effects
- DMF : Enhances solubility of polar intermediates but complicates purification.
- Toluene : Suitable for high-temperature reactions but lowers yield due to poor intermediate solubility.
Analytical Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
